molecular formula C11H10BrNO B13585543 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile

1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile

Cat. No.: B13585543
M. Wt: 252.11 g/mol
InChI Key: WITOUZLLXBMAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a bromo and methoxy group on the phenyl ring and a nitrile group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of a base such as triethylamine. The intermediate product undergoes further cyclization to form the desired cyclopropane derivative .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions, while the nitrile group can act as a reactive site for further chemical modifications. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Comparison: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10BrNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

WITOUZLLXBMAQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.